
Alloxazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Alloxazine

Cat. No.: B1666890 Get Quote

CAS Number: 490-59-5

This technical guide provides an in-depth overview of alloxazine, a heterocyclic organic

compound with significant potential in drug discovery and development. This document is

intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology

industries, offering comprehensive data on its chemical properties, safety information, and

biological activities, with a focus on its role as an adenosine receptor antagonist and a scaffold

for kinase inhibitors.

Chemical and Physical Properties
Alloxazine, also known as isoalloxazine, is a yellow solid with the chemical formula

C₁₀H₆N₄O₂ and a molecular weight of 214.18 g/mol .[1][2][3] It belongs to the class of organic

compounds known as alloxazines and isoalloxazines.[4]
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Property Value Reference

CAS Number 490-59-5 [1]

Molecular Formula C₁₀H₆N₄O₂

Molecular Weight 214.18 g/mol

Synonyms

Isoalloxazine,

Benzo[g]pteridine-2,4(1H,3H)-

dione

Appearance Yellow powder

Melting Point >300 °C

Solubility DMSO: 2 mg/mL (9.33 mM)

Safety and Hazard Information
Alloxazine is classified as an irritant. The Globally Harmonized System (GHS) of Classification

and Labelling of Chemicals provides the following hazard and precautionary statements.

GHS Hazard Statements:

Code Statement

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

GHS Precautionary Statements:
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Code Statement

P261
Avoid breathing

dust/fume/gas/mist/vapors/spray.

P280
Wear protective gloves/protective clothing/eye

protection/face protection.

P302+P352
IF ON SKIN: Wash with plenty of soap and

water.

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

To the best of our knowledge, the toxicological properties of this chemical have not been

thoroughly investigated. It is recommended to handle alloxazine in a chemical fume hood and

use appropriate personal protective equipment.

Biological Activity and Therapeutic Potential
Alloxazine has garnered significant interest for its diverse biological activities, primarily as a

selective antagonist of the adenosine A2B receptor and as a versatile scaffold for the

development of kinase inhibitors.

Adenosine A2B Receptor Antagonism
Alloxazine is a selective antagonist of the A2B adenosine receptor. It has been shown to be

approximately 10-fold more selective for the A2B receptor over the A2A receptor. Alloxazine
completely blocks 5'-N-Ethylcarboxamidoadenosine (NECA)-mediated cyclic AMP (cAMP)

accumulation with an IC₅₀ of 2.9 μM. The antagonism of the A2B receptor is a promising

strategy for cancer immunotherapy, as this receptor is often upregulated in cancer cells and

contributes to immunosuppression in the tumor microenvironment.

Below is a simplified representation of the adenosine receptor signaling pathway and the

inhibitory action of alloxazine.
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Caption: Alloxazine inhibits the adenosine A2B receptor signaling pathway.

Kinase Inhibition and Antitumor Activity
Alloxazine serves as a valuable scaffold for the design and synthesis of novel and selective

kinase inhibitors with potential antitumor properties. Protein kinases are crucial targets in
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cancer therapy, and alloxazine analogues have been developed to target various kinases

involved in cancer-related pathways.

A study on novel alloxazine analogues demonstrated significant in vitro growth inhibitory

activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral

epidermoid carcinoma (KB) cell lines. The antitumor efficacy of these compounds was

enhanced through kinase screening, molecular docking, and ADME studies.

The following table summarizes the percentage of activity or inhibition of various kinases by

two novel alloxazine analogues, compound 9e and 10j, as reported in a recent study.

Kinase Target
Compound 9e (%
Inhibition)

Compound 10j (%
Inhibition)

ABL1 - -

CDK1/Cyclin A1 - -

FAK - -

SRC - -

Other Kinases Data not fully available Data not fully available

Note: Specific percentage values for inhibition were not readily available in the searched

literature for this table.

The general workflow for identifying and characterizing alloxazine-based kinase inhibitors is

depicted below.
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Workflow for Alloxazine-Based Kinase Inhibitor Development
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Caption: A typical workflow for developing alloxazine-based kinase inhibitors.

Anti-inflammatory and Antinociceptive Effects
In addition to its anticancer potential, alloxazine has demonstrated anti-inflammatory and

antinociceptive effects in vitro. This activity is likely linked to its ability to modulate signaling

pathways involved in inflammation.
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Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of

alloxazine and its derivatives.

Synthesis of Alloxazine
A common method for the synthesis of alloxazine involves the reaction of o-phenylenediamine

with alloxan.

Procedure:

Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to 800 ml of

water in an Erlenmeyer flask.

Stir the mixture at room temperature in a nitrogen atmosphere for approximately 5 hours.

Cool the reaction mixture with ice for 3 hours.

Filter the formed yellow precipitate and wash it with ethanol and ether (50 ml, twice).

Recrystallize the precipitate from an aqueous dimethylformamide solution to yield pale

yellow powdery crystals.

Kinase Profiling Assay
The protein kinase profiling of alloxazine analogues is crucial to determine their inhibitory

activity against a panel of kinases.

Procedure (as per KINEXUS Corp. standardized procedure):

The test compounds (e.g., compound 9e and 10j) are screened against a panel of 20 protein

kinases.

The assay is conducted using a radiometric method to measure the percentage change in

kinase activity and inhibition compared to a control.

Intra-assay variability should be maintained below 10%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666890?utm_src=pdf-body
https://www.benchchem.com/product/b1666890?utm_src=pdf-body
https://www.benchchem.com/product/b1666890?utm_src=pdf-body
https://www.benchchem.com/product/b1666890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Negative values indicate inhibition, while positive values indicate activation. Activation or

inhibition values above 25% are considered significant.

In Vitro Antitumor Growth Inhibitory Activity Assay
The cytotoxic effects of alloxazine derivatives are typically evaluated against various human

tumor cell lines.

Procedure:

Human tumor cell lines (e.g., CCRF-HSB-2 and KB) are used.

Cells are seeded in 96-well plates and exposed to various concentrations of the test

compounds.

A reference antitumor agent (e.g., Ara-C) is used as a positive control.

Cell viability is assessed after a specific incubation period using a suitable assay (e.g., MTT,

SRB).

The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion
Alloxazine is a molecule of significant interest with a well-established role as an adenosine

A2B receptor antagonist and a promising future as a foundational structure for the development

of novel kinase inhibitors. Its favorable chemical properties and diverse biological activities

make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug

development. Further investigation into the therapeutic potential of alloxazine and its

derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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